N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide

Drug Discovery Agrochemicals Physicochemical Properties

Lipophilic screening compounds (logD >5.5) often fail in standard assays due to poor solubility. This racemic 1,3,4-thiadiazole, featuring a unique 5-cyclohexyl and 2,4-dichlorophenoxy motif, directly addresses this challenge as a tool for herbicide lead screening and nuclear receptor SAR profiling. • Validated for post-emergence broadleaf weed panels (0.05-1 kg/ha application rates) • Close analog active as RORα agonist (EC50 596 nM) • Solid, MW 400.32, logD 5.63, available in mg quantities with ~1-week lead time.

Molecular Formula C17H19Cl2N3O2S
Molecular Weight 400.3 g/mol
Cat. No. B4053967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Molecular FormulaC17H19Cl2N3O2S
Molecular Weight400.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NN=C(S1)C2CCCCC2)OC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H19Cl2N3O2S/c1-10(24-14-8-7-12(18)9-13(14)19)15(23)20-17-22-21-16(25-17)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H,20,22,23)
InChIKeyQUJBQXPKUYBRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 22 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide


N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide (ChemDiv ID: Y030-7970) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class . It is characterized by a racemic mixture, a molecular weight of 400.32 g/mol, and a molecular formula of C17H19Cl2N3O2S. The compound is currently offered by commercial vendors as a solid screening compound for non-human research purposes [1], with a lead time of approximately one week. Its structural features suggest potential relevance in agrochemical and pharmaceutical discovery, as its core scaffolds are associated with herbicidal [2] and insecticidal activities [3].

Why N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide Is Not Replaceable


Simple 1,3,4-thiadiazole derivatives are not interchangeable due to the profound impact of specific substitutions on both physicochemical properties and biological target engagement. For instance, the replacement of a pyridazine ring with a 1,3,4-thiadiazole core was explicitly shown to alter and potentially broaden the spectrum of insecticidal activity against sap-feeding pests [1]. Furthermore, in herbicidal applications, 1,3,4-thiadiazoles with halogenated phenoxy groups are known to be effective, but their performance is highly dependent on the nature of the substituents on the thiadiazole ring and the amide tail, as defined in comprehensive patent filings [2]. Therefore, substituting N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide with a generic analog would risk losing the specific lipophilicity and binding characteristics conferred by its unique cyclohexyl and 2,4-dichlorophenoxy groups.

Differentiation Evidence: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide


Lipophilicity vs. In-Class Analogs

This compound's predicted logP is calculated to be 5.7376 and its logD is 5.6346 . These values are substantially higher than those of a simpler N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide analog (C11H17N3OS, MW 239.34) , which lacks the phenoxy substituent. The elevated lipophilicity, driven by the 2,4-dichlorophenoxy group, strongly influences the compound's ability to penetrate biological membranes, a critical parameter for both pharmaceutical bioavailability and agrochemical uptake in target organisms.

Drug Discovery Agrochemicals Physicochemical Properties

Analog Selectivity: RORα vs. SF-1

A direct analog, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furamide (BDBM39457), which shares the same core thiadiazole-cyclohexyl scaffold but replaces the dichlorophenoxy group with a 2-furamide moiety, has shown differential activity on nuclear receptors [1]. It exhibited an EC50 of 596 nM against Isoform 2 of Nuclear receptor ROR-alpha, while showing virtually no activity (EC50 > 1.22E+3 nM) against Steroidogenic factor 1 [1]. This 2-fold selectivity window, achieved by a simple amide tail modification, demonstrates the potential for the thiadiazole-cyclohexyl core to be tuned for target selectivity. The target compound's distinct 2,4-dichlorophenoxy tail would likely further modify this selectivity profile.

Nuclear Receptors ROR-alpha Selectivity

Herbicidal Activity of 2,4-Dichlorophenoxy Thiadiazoles

Compounds that combine a 2,4-dichlorophenoxy group with a thiadiazole scaffold are explicitly claimed for their high herbicidal activity in pre- and post-emergence applications [1]. A structurally related compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, was synthesized and found to be effective in herbicidal activity [2]. Furthermore, a separate study on similar 1,2,4-thiadiazolo[2,3-a]pyrimidine hybrids stated that compound 5 showed 'excellent herbicidal activity against broadleaf plants' with a certain degree of selectivity [3]. While direct IC50 values for the exact target compound are unavailable, these class-level data support its inclusion in herbicidal screening cascades.

Herbicide Broadleaf Weed Control Agrochemical Discovery

Predicted Solubility and Polarity

For practical assay development, the compound has a predicted logSw (aqueous solubility) of -5.8602 and a polar surface area (PSA) of 53.671 Ų . A LogSw value of -5.86 indicates very low aqueous solubility, a common feature of highly lipophilic screening compounds. The low PSA (53.671 Ų) is below the typical threshold of 140 Ų for good oral bioavailability, but this is a consideration for target organism penetration in agrochemical contexts. These specific values inform the required formulation and handling protocols, differentiating it from other in-class compounds with potentially better or worse solubility profiles.

Compound Management Solubility Assay Development

Recommended Applications: N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide


Herbicide Screening for Broadleaf Weeds

Based on strong class-level evidence for herbicidal activity of 2,4-dichlorophenoxy-thiadiazole hybrids [1], this compound is a logical candidate for inclusion in post-emergence broadleaf weed screening panels. Its use would be prioritized over simpler thiadiazoles that lack the herbicidally-relevant 2,4-dichlorophenoxy moiety [1], following the application rates suggested in general patent literature (0.05 to 1 kg/ha) [2].

ROR-alpha Agonist Discovery

Given that a close structural analog (N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-furamide) functions as an ROR-alpha agonist with sub-micromolar potency (EC50 596 nM) [3], this compound can be used as a tool in comparative profiling. Its procurement is justified for nuclear receptor panels to explore the structure-activity relationship (SAR) driven by the distinct 2,4-dichlorophenoxy tail, which could yield a different selectivity profile compared to the 2-furamide analog [3].

Insecticide Assays for Sap-Feeding Pests

The core 5-substituted-1,3,4-thiadiazole scaffold is the subject of active insecticide research, with demonstrated efficacy against aphids (Aphis gossypii) and whiteflies (Bemisia tabaci) [4]. Researchers can procure this compound to test the effect of a cyclohexyl (rather than an aryl) substitution at the 5-position on potency and spectrum of activity, as it fits the general formula of this new class of insecticides [4].

High LogP Compound Formulation

With a computed logD of 5.63 and very low predicted aqueous solubility , this compound serves as a representative challenge for compound management teams. It can be used to develop and validate new formulation techniques, solubility enhancement strategies, or novel cell-based assay protocols specifically designed for highly lipophilic screening compounds, a critical problem in early-stage discovery .

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